molecular formula C26H18N4O5S2 B2359034 N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866589-33-5

N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2359034
CAS No.: 866589-33-5
M. Wt: 530.57
InChI Key: FVGLGMZVMBPCJX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core, a chromen-3-yl group, and a methoxyphenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multicomponent reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic synthesis techniques suggest that large-scale production would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is unique due to its combination of a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core with a chromen-3-yl group and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O5S2/c1-13-20-23(37-21(13)22(31)27-16-8-4-6-10-19(16)34-2)28-26-30(24(20)32)29-17(12-36-26)15-11-14-7-3-5-9-18(14)35-25(15)33/h3-11H,12H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGLGMZVMBPCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC5=CC=CC=C5OC4=O)C(=O)NC6=CC=CC=C6OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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